molecular formula C17H15N3O3S B237501 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide

Katalognummer B237501
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: FBVYFMJGSQZBOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide, commonly known as BTA-EG6, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzothiazole derivatives and has shown promising results in various scientific research applications.

Wirkmechanismus

The exact mechanism of action of BTA-EG6 is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often upregulated in cancer cells and promotes their survival and proliferation. BTA-EG6 has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
BTA-EG6 has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. It has been found to have a half-life of approximately 3 hours in rats and is rapidly metabolized to inactive compounds. BTA-EG6 has also been found to be stable in various biological fluids, including plasma and serum.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BTA-EG6 is its specificity for cancer cells, which reduces the risk of off-target effects. It has also been found to have good solubility and stability, making it suitable for in vitro and in vivo experiments. However, one limitation of BTA-EG6 is its relatively low potency compared to other anticancer agents, which may limit its effectiveness in certain cancer types.

Zukünftige Richtungen

There are several potential future directions for research on BTA-EG6. One area of interest is the development of more potent derivatives of BTA-EG6 that could be used as anticancer agents. Another potential direction is the investigation of BTA-EG6 as a treatment for other diseases, such as inflammatory bowel disease or neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of BTA-EG6 and its potential interactions with other signaling pathways.

Synthesemethoden

BTA-EG6 can be synthesized using a multi-step process involving the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by acetylation and reaction with phenoxyacetyl chloride. The final product is obtained after purification and characterization using various analytical techniques such as NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

BTA-EG6 has shown potential as an anticancer agent, as it has been found to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, BTA-EG6 has been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models of rheumatoid arthritis and colitis.

Eigenschaften

Molekularformel

C17H15N3O3S

Molekulargewicht

341.4 g/mol

IUPAC-Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

InChI

InChI=1S/C17H15N3O3S/c1-11(21)18-12-7-8-14-15(9-12)24-17(19-14)20-16(22)10-23-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,21)(H,19,20,22)

InChI-Schlüssel

FBVYFMJGSQZBOH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3

Kanonische SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.